
Talniflumate
Descripción general
Descripción
Talniflumate es un éster ftalidílico del ácido niflúmico, conocido por sus potentes efectos analgésicos y antiinflamatorios. Se usa ampliamente para tratar trastornos inflamatorios como la artritis reumatoide y la osteoartritis . Además, se ha estudiado su potencial para el manejo de la fibrosis quística, la enfermedad pulmonar obstructiva crónica (EPOC) y el asma .
Métodos De Preparación
El talniflumate se sintetiza mediante la esterificación del grupo carboxilo del ácido niflúmico con la parte ftalidílica . Este proceso implica el uso de acetonitrilo como solvente y generalmente requiere cromatografía líquida de alta resolución (HPLC) para la purificación . Los métodos de producción industrial a menudo involucran reacciones de esterificación a gran escala seguidas de pasos de purificación para asegurar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
El talniflumate sufre varias reacciones químicas, principalmente relacionadas con su conversión a ácido niflúmico en el cuerpo . Los principales tipos de reacciones incluyen:
Esterificación: La síntesis inicial implica la esterificación del ácido niflúmico.
Hidrólisis: En el cuerpo, el this compound se hidroliza a ácido niflúmico.
Oxidación y Reducción: Estas reacciones son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, ácido clorhídrico y varios catalizadores para facilitar las reacciones . El principal producto formado a partir de estas reacciones es el ácido niflúmico, que es responsable de los efectos farmacológicos del compuesto .
Aplicaciones Científicas De Investigación
El talniflumate tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran reacciones de esterificación e hidrólisis.
Medicina: Se utiliza para tratar trastornos inflamatorios y se ha estudiado su potencial para el manejo de la fibrosis quística, la EPOC y el asma.
Mecanismo De Acción
El talniflumate ejerce sus efectos al inhibir la enzima central de síntesis de mucina GCNT3 (b-1,6 N-acetilglucosaminiltransferasa central 2) . Esta inhibición disminuye la expresión génica de GCNT3 y la producción de mucinas tanto in vivo como in vitro . Además, el this compound bloquea la síntesis de prostaglandinas mediante ciclooxigenasas, ayudando en el control del dolor y la inflamación . También actúa como un potente bloqueador del canal de cloruro activado por calcio .
Comparación Con Compuestos Similares
El talniflumate es único en comparación con otros compuestos similares debido a su doble función como antiinflamatorio y regulador de la mucina . Compuestos similares incluyen:
Ácido Niflúmico: El compuesto principal del this compound, conocido por sus propiedades antiinflamatorias.
Ácido Flufenámico: Otro compuesto antiinflamatorio con propiedades similares pero diferentes objetivos moleculares.
Ácido Mefenámico: Se utiliza por sus efectos analgésicos y antiinflamatorios, pero no tiene las propiedades reguladoras de la mucina del this compound.
La singularidad del this compound radica en su capacidad para regular la producción de mucina, lo que lo hace particularmente útil en afecciones como la fibrosis quística y la EPOC, donde la sobreproducción de mucina es una preocupación .
Actividad Biológica
Talniflumate, a phthalidyl ester of nifumic acid, is recognized for its potent analgesic and anti-inflammatory properties. It has garnered attention in various therapeutic contexts, particularly in oncology and cystic fibrosis. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, therapeutic applications, and relevant case studies.
This compound exerts its biological effects primarily through the following mechanisms:
- Inhibition of Mucin Production : this compound acts as a selective inhibitor of the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), which plays a crucial role in mucin biosynthesis. By decreasing GCNT3 expression, this compound reduces mucin production both in vitro and in vivo . This action is particularly significant in the context of pancreatic ductal adenocarcinoma (PDAC), where mucins contribute to immune evasion.
- Anti-inflammatory Effects : By blocking prostaglandin synthesis through cyclooxygenase inhibition, this compound alleviates inflammation, making it useful in treating inflammatory disorders .
- Enhancement of Chemotherapy Efficacy : Recent studies have demonstrated that this compound can enhance the effectiveness of chemotherapy agents like gefitinib by promoting immune infiltration into tumors, thereby improving anti-tumor responses .
1. Pancreatic Ductal Adenocarcinoma (PDAC)
This compound's role in PDAC has been highlighted through various studies:
- Case Study Findings : A study utilized spatial transcriptomics to show that this compound treatment resulted in increased T cell activation and recognition due to impaired mucin expression. This led to improved outcomes when combined with chemotherapy .
Study | Findings | Outcome |
---|---|---|
Study on PDAC | This compound combined with chemotherapy improved anti-tumor effects | Increased immune infiltration |
2. Cystic Fibrosis
This compound has shown promise in enhancing survival rates in cystic fibrosis mouse models:
- Survival Rates : In a controlled study, this compound significantly increased survival rates from 26% to 77% compared to controls . This effect was attributed to reduced intestinal NaCl absorption via inhibition of Cl(-)/HCO3(-) exchange.
Treatment | Survival Rate (%) |
---|---|
Control | 26 |
This compound | 77 |
Ibuprofen | 22 |
In Vitro Studies
In vitro experiments have demonstrated that this compound reduces GCNT3 protein expression and mucin production effectively. For instance, this compound treatment led to significant reductions in GCNT3 mRNA levels and mucin synthesis in various cell lines .
In Vivo Studies
In vivo studies have corroborated the findings from in vitro research, highlighting this compound's ability to enhance drug responsiveness and reduce tumor burden when used alongside conventional chemotherapy agents .
Propiedades
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046740 | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66898-62-2 | |
Record name | Talniflumate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talniflumate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALNIFLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is talniflumate and what is its primary mechanism of action?
A1: this compound is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, this compound has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []
Q2: How does this compound impact mucin production in pancreatic cancer?
A2: this compound inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]
Q3: Does this compound affect mCLCA3 expression in cystic fibrosis mice?
A3: Interestingly, oral administration of this compound did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []
Q4: What is the impact of this compound on intestinal function in cystic fibrosis mice?
A4: Studies show that this compound significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of this compound in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]
Q7: Have computational methods been used to study this compound?
A7: Yes, in silico molecular docking simulations were used to investigate this compound's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests this compound can effectively target and inhibit GCNT3. []
Q8: Are there any QSAR models developed for this compound or related compounds?
A8: The provided abstracts do not mention the development of specific QSAR models for this compound.
Q9: What is known about the stability of this compound?
A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized this compound formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []
Q10: Are there any formulation strategies to improve this compound's delivery?
A11: Beyond soft capsules, research also points towards the development of this compound extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []
Q11: How is this compound metabolized in the body?
A12: this compound is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []
Q12: What is the effect of pH on the pharmacokinetics of this compound?
A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after this compound administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []
Q13: Are there any genetic factors known to affect this compound pharmacokinetics?
A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in this compound pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for this compound. []
Q14: How is this compound eliminated from the body?
A14: The specific elimination pathways of this compound and its active metabolite, niflumic acid, are not detailed in the provided abstracts.
Q15: Has this compound shown efficacy in preclinical models of disease?
A17: Yes, this compound has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that this compound, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []
Q16: What is the evidence for this compound's clinical efficacy?
A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with this compound had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.